molecular formula C5H6F3NO4 B1521997 2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}acetic acid CAS No. 37888-15-6

2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}acetic acid

Cat. No. B1521997
CAS RN: 37888-15-6
M. Wt: 201.1 g/mol
InChI Key: NHKPMEUDEOXKQX-UHFFFAOYSA-N
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Description

“2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}acetic acid” is an organofluorine compound . It is a biochemical used for proteomics research . The molecular formula is C5H6F3NO4 and the molecular weight is 201.1 .


Molecular Structure Analysis

The InChI code for “2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}acetic acid” is 1S/C5H6F3NO4/c6-5(7,8)2-11-4(10)1-3(9)12/h1-2H2,(H,9,12) .


Physical And Chemical Properties Analysis

“2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}acetic acid” is a powder that should be stored at room temperature .

Scientific Research Applications

Molecular Interactions and Chemical Behavior

  • The study of molecular structures and the barriers to rotation adjacent to double bonds in compounds like acetic acid and methyl acetate provides foundational knowledge that can be applied to understand the behavior of 2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}acetic acid. Such research highlights the significance of electronegativity and the nature of interactions between amino groups and carbonyl groups, which are crucial for the stability and reactivity of compounds with similar structures (Wiberg & Laidig, 1987).

Biochemical Reactions and Applications

  • The biosynthesis of nucleoside peptide antibiotics, like the polyoxins, involves aminoaldonic acids as key intermediates. The process of transforming glutamate into these aminoaldonic acids underlines the potential of utilizing derivatives of 2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}acetic acid in synthesizing biologically active molecules, showcasing a significant area of application in drug discovery and biochemical research (Funayama & Isono, 1975).

Environmental Chemistry and Analysis

  • The adsorption studies of compounds like 2,4-dichlorophenoxy-acetic acid (2,4-D) on granular activated carbon reveal the potential environmental applications of related compounds in water purification and pollution control. Understanding the adsorption behavior and kinetics of 2,4-D offers insights into how derivatives of 2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}acetic acid might be used in environmental remediation technologies (Aksu & Kabasakal, 2004).

Catalysis and Synthetic Applications

  • The research on the conversion of CO2 into valuable chemicals, like acetic acid, using catalysts like Fe3S4{111} surface, highlights the potential of utilizing related compounds in catalytic processes. The study showcases a pathway for producing commercially significant organic acids from CO2, suggesting a framework within which 2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}acetic acid derivatives could play a role in sustainable chemistry and green manufacturing processes (Santos-Carballal, Roldan, & de Leeuw, 2020).

Future Directions

The future directions for “2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}acetic acid” are not specified in the sources I found. Given its use in proteomics research , it may have potential applications in the study of proteins and their functions.

properties

IUPAC Name

2-(2,2,2-trifluoroethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO4/c6-5(7,8)2-13-4(12)9-1-3(10)11/h1-2H2,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKPMEUDEOXKQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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